3-Methyl-2-furoic Acid-d (Contained d0)
Description
3-Methyl-2-furoic Acid-d (Contained d0) is a deuterated derivative of 3-methyl-2-furoic acid, a furan-based carboxylic acid. Its molecular formula is C₆H₅DO₃, with a molecular weight of 127.12 g/mol . The compound is isotopically labeled with deuterium (D) at the 5-position of the furan ring, as indicated by its SMILES notation (CC1=C(C(O)=O)OC([2H])=C1) and IUPAC name (3-methylfuran-2-carboxylic-5-d acid) . It is classified as a stable isotope-labeled compound, primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies to enhance quantification accuracy.
Key properties include:
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-deuterio-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i3D |
InChI Key |
BNYIQEFWGSXIKQ-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(O1)C(=O)O)C |
Canonical SMILES |
CC1=C(OC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrolysis of Methyl 3-Methyl-2-Furoate
A classical and well-documented method involves the preparation of 3-methyl-2-furoic acid by hydrolyzing methyl 3-methyl-2-furoate under alkaline conditions, followed by acidification to isolate the acid. This method can be adapted for the deuterated compound by using deuterated reagents or solvents.
Procedure Summary:
- Methyl 3-methyl-2-furoate is refluxed with 20% sodium hydroxide solution for 2 hours.
- The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate 3-methyl-2-furoic acid.
- The product is filtered, washed with cold water, and dried.
- Yields reported are high, approximately 93% with melting point around 132-132.5 °C.
This method is described in detail in a patent (US2772295A), which also elaborates on the preparation of the methyl ester precursor by heating methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate, followed by hydrolysis to the acid.
Table 1: Key Steps and Conditions for Hydrolysis Route
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ester hydrolysis | 20% NaOH aqueous solution | Reflux (~100 °C) | 2 hours | - | Converts methyl ester to acid |
| Acidification | Concentrated HCl | Cooling to 0 °C | - | - | Precipitates acid |
| Isolation and drying | Filtration, washing with cold water | Room temperature | - | 93 | Product melting point 132 °C |
Preparation from 2-Methyl-3-Furoic Acid via Lithiation and Electrophilic Quenching
An improved synthetic approach for 2-substituted-3-furoic acids, which can be adapted for preparing 3-methyl-2-furoic acid-d, involves lithiation of 2-methyl-3-furoic acid followed by reaction with electrophiles.
- 2-Methyl-3-furoic acid is treated with 2 equivalents of butyllithium in tetrahydrofuran at low temperatures (-20 °C).
- The resulting dianion is quenched with electrophiles, including deuterium oxide for deuterium incorporation.
- This method allows for selective deuteration and substitution at the 3-position.
- The acids formed are often converted to methyl esters for purification and characterization.
This method was reported by Yu et al. and provides a versatile route to various 2-substituted-3-furoic acids, including isotopically labeled derivatives.
Table 2: Reaction Conditions for Lithiation and Quenching
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Lithiation | 2 equiv. butyllithium in THF | -20 °C | 1 hour | Formation of dianion |
| Electrophilic quench | Deuterium oxide (D₂O) or other electrophiles | Room temperature | 16 hours | Incorporation of deuterium |
| Workup | Acidic aqueous workup (10% H₂O) | Room temperature | - | Isolation of acid |
Catalytic Dehydrogenation of 3-Methyl-2-Furfuryl Alcohol
Another synthetic approach involves catalytic dehydrogenation of 3-methyl-2-furfuryl alcohol to the corresponding acid using manganese-based catalysts.
- Under argon atmosphere, 3-methyl-2-furfuryl alcohol is reacted with manganese catalyst (0.5 mol%) and potassium hydroxide in 1,4-dioxane solvent.
- The mixture is heated at 165 °C for 16 hours.
- After cooling, the reaction mixture is acidified and extracted to isolate the acid.
- This method can be adapted for deuterated compounds by using deuterated solvents or reagents.
This catalytic method is efficient and provides high yields of furoic acids, as reported in recent literature.
Notes on Deuterium Labeling (Contained d0)
- The “contained d0” notation indicates the compound contains no deuterium (hydrogen isotope H-1 only). For preparing deuterated analogs, deuterated reagents such as deuterium oxide (D₂O), deuterated solvents, or deuterated methylating agents are used.
- Incorporation of deuterium is typically achieved during quenching steps in lithiation reactions or by using deuterated bases in catalytic oxidations.
- Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm deuterium incorporation and purity.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis of methyl ester | Methyl 3-methyl-2-furoate | 20% NaOH, reflux; acidification | ~93 | Simple, high yield | Requires precursor ester |
| Lithiation and electrophilic quench | 2-Methyl-3-furoic acid | Butyllithium, THF, low temp, D₂O | Variable | Selective substitution, deuteration | Requires handling of organolithium reagents |
| Catalytic dehydrogenation | 3-Methyl-2-furfuryl alcohol | Mn catalyst, KOH, 1,4-dioxane, 165 °C | High | Mild conditions, catalytic | High temperature, catalyst cost |
Analytical and Characterization Data
- Melting points: 3-methyl-2-furoic acid typically melts at 132-132.5 °C.
- Nuclear magnetic resonance spectroscopy (NMR) is used to verify structure and isotopic labeling.
- Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) confirm molecular weight and isotopic purity.
- Purity is often confirmed by chromatographic methods and melting point consistency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-furoic Acid-d undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives
Scientific Research Applications
3-Methyl-2-furoic acid, also known as 3-Methylfuran-2-carboxylic acid, is a furan derivative with various applications, particularly in scientific research .
Diels-Alder Reactions:
- Furoic acids, including derivatives like esters and amides, can act as reactive dienes in Diels-Alder couplings with maleimide dienophiles .
- These reactions show a significant rate enhancement when water is used as a solvent, and activation of the 2-furoic acids occurs through conversion to carboxylate salts . This allows Diels-Alder reactions to proceed under mild conditions, even with less reactive dienes such as 2,5-furandicarboxylic acid .
- The resulting Diels-Alder adducts of furoic acids can be converted into various saturated and aromatic carbocyclic products .
Anxiolytic Activity:
- 3-Methyl-2-furoic acid has demonstrated anxiolytic effects .
- Studies involving MECVL ( doses of 200 and 400 mg/kg showed a significant increase in the number of head dippings in the hole board test, indicating an anxiolytic effect .
Other Research Applications:
- 3-Methyl-2-furoic and 5-methyl-2-furoic acids are used in experimental studies supporting the interpretation of hydrogen transfer reactions .
- These compounds are also utilized in the study of fragmentation channels .
- 3-Methyl-2-furoic acid was identified as one of the compounds docking against specific receptors in pharmacological studies .
Mechanism of Action
The mechanism of action of 3-Methyl-2-furoic Acid-d involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Molecular and Isotopic Properties
Key Observations :
- Isotopic Labeling: 3-Methyl-2-furoic Acid-d contains a single deuterium atom, distinguishing it from its non-deuterated counterpart (d0). This substitution minimally alters its chemical reactivity but significantly improves its utility in isotopic dilution assays .
- Molecular Weight Difference : The deuterated form has a molecular weight 1.01 g/mol higher than d0, critical for MS-based discrimination .
- Comparison with TFA-d1 : Unlike trifluoroacetic acid-d1 (used as a solvent or catalyst), 3-Methyl-2-furoic Acid-d is tailored for furan-specific analytical applications, reflecting niche versus broad utility .
Analytical Performance
- Mass Spectrometry : The deuterated form reduces signal overlap in MS, enhancing quantification precision. For example, in HRMS-TOF, the mass shift (Δm/z = 1.01) enables clear distinction from d0 .
- NMR : Deuterium incorporation simplifies ¹H-NMR spectra by reducing signal splitting, though ²H-NMR is rarely used due to low sensitivity .
Stability and Handling
- Stability : 3-Methyl-2-furoic Acid-d is stable at +4°C, comparable to TFA-d1 (stored at room temperature) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-2-furoic Acid-d, and how does deuteration influence reaction kinetics?
- Methodological Answer : The synthesis of deuterated furan derivatives often involves protecting group strategies and isotopic labeling. For example, branched-chain sugar synthesis via formaldehyde reactions (as in D-apiose synthesis) can be adapted for furan ring deuteration . Key steps include:
- Protecting the furan ring hydroxyl groups (e.g., using isopropylidene) to direct deuteration at specific positions.
- Employing deuterated reagents (e.g., D₂O or CD₃OD) during acid-catalyzed reactions to ensure isotopic incorporation.
- Monitoring reaction kinetics via LC-MS or NMR to assess deuteration efficiency. Evidence from trifluoroacetic acid-d (TFA-d) synthesis suggests that anhydrous conditions minimize deuterium loss .
Q. How can NMR spectroscopy validate the deuteration level and structural integrity of 3-Methyl-2-furoic Acid-d?
- Methodological Answer :
- ¹H NMR : Compare peak intensities of non-deuterated protons (e.g., methyl groups) against deuterated regions. Residual proton signals in deuterated positions indicate incomplete labeling.
- ²H NMR : Directly quantifies deuterium incorporation but requires specialized instrumentation.
- 13C NMR : Detects isotopic shifts in carbon environments adjacent to deuterated sites. For example, in related furanose derivatives, deuteration at C-3 alters coupling constants in ¹H-13C HSQC spectra .
Advanced Research Questions
Q. What strategies mitigate deuterium loss during the synthesis and purification of 3-Methyl-2-furoic Acid-d?
- Methodological Answer :
- Reaction Solvents : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to prevent proton exchange. TFA-d synthesis emphasizes the importance of solvent deuteration for isotopic retention .
- Acid Catalysts : Replace protic acids (e.g., HCl) with deuterated equivalents (e.g., DCl) in esterification or hydrolysis steps.
- Purification : Avoid aqueous workups; instead, use silica gel chromatography with deuterated eluents. Evidence from peptide coupling (EDC/HOBt systems) shows that anhydrous conditions preserve isotopic labels during purification .
Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of 3-Methyl-2-furoic Acid-d in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Experimental Design : Compare rate constants (k) of non-deuterated vs. deuterated compounds in reactions with amines or alcohols. For example, in esterification with EDC·HCl, deuterium at the α-position reduces reactivity due to increased bond strength (C-D vs. C-H) .
- Data Interpretation : KIE values >1 indicate significant isotopic effects. Contradictions may arise if steric factors dominate over electronic effects; resolve via computational modeling (e.g., DFT calculations of transition states).
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported deuteration efficiencies for 3-Methyl-2-furoic Acid-d across studies?
- Methodological Answer :
- Source Comparison : Differences may stem from varying deuteration protocols (e.g., solvent purity, catalyst choice). For instance, trifluoroacetic acid-d synthesis shows 99.5% deuteration with rigorously anhydrous conditions, while lower purity solvents yield <95% .
- Analytical Validation : Cross-validate using multiple techniques (e.g., NMR, IR, and mass spectrometry). For example, LC-HRMS can detect isotopic impurities undetected by NMR .
Synthesis and Application Tables
| Parameter | Non-Deuterated | Deuterated (d) | Key Reference |
|---|---|---|---|
| Reaction Time (h) | 8–10 | 12–15 | |
| Deuteration Efficiency | N/A | 95–99.5% | |
| Melting Point (°C) | 110–112 | 108–110 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
